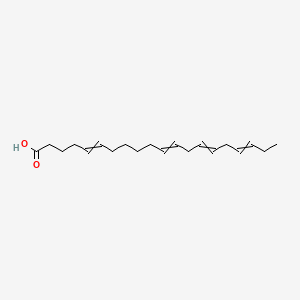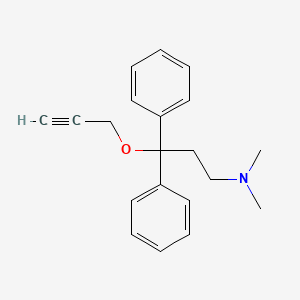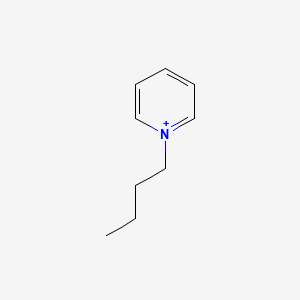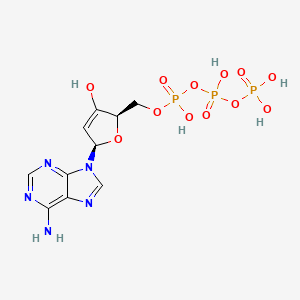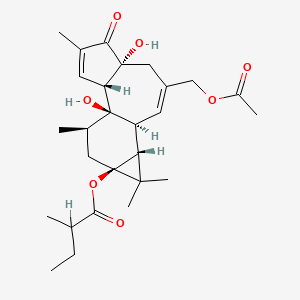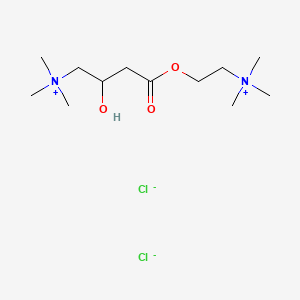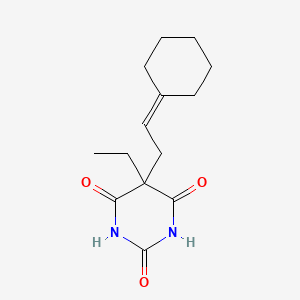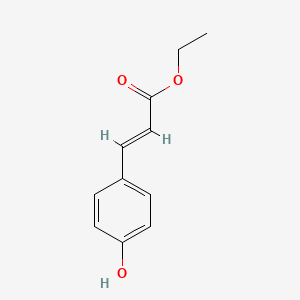
(E)-Ethyl 3-(4-hydroxyphenyl)acrylate
概要
説明
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, polymerization, or specific organic transformations. For instance, ethyl 3-(4-hydroxyphenoxy)-2-(4-methoxyphenyl)acrylate was synthesized and characterized, highlighting the importance of specific conditions for acrylate derivatives' synthesis (Hou, 2008). Such methodologies can provide insights into synthesizing (E)-Ethyl 3-(4-hydroxyphenyl)acrylate by employing similar strategies.
Molecular Structure Analysis
The molecular structure of acrylate compounds is crucial for understanding their reactivity and physical properties. Studies often utilize X-ray crystallography or NMR spectroscopy for structure elucidation. For example, the crystal and molecular structure of a related compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, has been reported, showcasing hydrogen bonding and C-H…π interactions (Khan et al., 2013). Similar analyses can reveal this compound's structural details, contributing to a comprehensive understanding of its behavior in various chemical environments.
Chemical Reactions and Properties
The reactivity of this compound with different reagents and under various conditions is essential for its application in synthesis and material science. Polymerization reactions, for example, are significant for acrylate derivatives, leading to materials with various applications. The synthesis and characterization of polymers derived from acrylate compounds, such as poly(3-acetyl-4-hydroxyphenyl acrylate) and its metal complexes, shed light on the chemical properties and reactivity of these materials (Nanjundan et al., 2004).
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, solubility, and thermal stability, are crucial for its processing and application. Studies on similar compounds provide insights into the methods for analyzing these properties and understanding the factors influencing them. For instance, the thermal stability and glass transition temperature of polymer-metal complexes derived from acrylate compounds have been examined, highlighting the influence of molecular structure on these properties (Nanjundan et al., 2004).
科学的研究の応用
Chemical Synthesis and Catalysis :
- Xu et al. (2015) developed a one-pot, three-component Wittig–SNAr approach to synthesize analogues of ethyl (E)-3-(4-hydroxyphenyl)acrylate, highlighting the process's efficiency and environmental friendliness (Xu et al., 2015).
- Kelkar et al. (1994) studied the vinylation of 4-bromo-4′-hydroxybiphenyl using a nickel catalyst to form ethyl 4-(4′-hydroxyphenyl)cinnamate, demonstrating the catalyst system's applicability in similar reactions (Kelkar et al., 1994).
Polymer and Material Science :
- Nanjundan et al. (2004) synthesized and characterized poly(3-acetyl-4-hydroxyphenyl acrylate) and its metal complexes, exploring their potential applications in material science (Nanjundan et al., 2004).
- Hou (2008) analyzed the crystal structure of ethyl 3-(4-hydroxyphenoxy)-2-(4-methoxyphenyl)acrylate, contributing to the understanding of molecular interactions and potential applications in material science (Hou, 2008).
Corrosion Inhibition and Protective Coatings :
- Lgaz et al. (2017) investigated the corrosion inhibition behavior of derivatives of ethyl acrylate, including (E)-ethyl variants, for mild steel in acidic solutions, suggesting their use in protective coatings (Lgaz et al., 2017).
Pharmaceutical and Medicinal Chemistry :
- Vinhal et al. (2016) studied the photoprotective effect and acute oral systemic toxicity of LQFM048, a derivative of (E)-ethyl acrylate, indicating its potential application in sunscreen products (Vinhal et al., 2016).
- Abu-Rayyan et al. (2022) explored acrylamide derivatives of (E)-ethyl acrylate for corrosion inhibition on copper, demonstrating potential applications in industrial settings (Abu-Rayyan et al., 2022).
作用機序
- One of its primary targets is cinnamate decarboxylase , which catalyzes the conversion of p-coumaric acid into 4-vinylphenol .
- It may also inhibit enzymes involved in the production of reactive oxygen species (ROS) and lipid peroxidation .
- Environmental Factors :
Target of Action
Mode of Action
Action Environment
特性
IUPAC Name |
ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8,12H,2H2,1H3/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQCEVXVQCPESC-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501341775 | |
| Record name | p-Coumaric acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501341775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2979-06-8, 7362-39-2 | |
| Record name | NSC408777 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408777 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Coumaric acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501341775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


